molecular formula C19H21NO4S B12297413 Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-

Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)-

Cat. No.: B12297413
M. Wt: 359.4 g/mol
InChI Key: YSTRXCPUTQBTQG-UHFFFAOYSA-N
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Description

Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the Heptalen Ring: This step involves cyclization reactions to form the heptalen ring structure.

    Functional Group Additions: Various functional groups such as amino, hydroxy, and methoxy groups are introduced through substitution reactions.

    Methylthio Group Addition: The methylthio group is added using thiolation reactions under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones and aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols and amines.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit cell division.

    Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of Benzo[a]heptalen-9(5H)-one,7-amino-6,7-dihydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-, (S)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, inhibiting their activity. This inhibition can disrupt cellular processes such as cell division, leading to its potential use as an anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one: Known for its cytotoxic activity and use in cancer research.

    Benzo[a]heptalen-9(5H)-one,6,7-dihydro-1,2,3-trimethoxy-7-(methylamino)-10-(methylthio)-, (S)-: Similar in structure but with different functional groups.

Properties

IUPAC Name

7-amino-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-6,7-dihydro-5H-benzo[a]heptalen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c1-23-18-15(22)8-10-4-6-13(20)12-9-14(21)16(25-3)7-5-11(12)17(10)19(18)24-2/h5,7-9,13,22H,4,6,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTRXCPUTQBTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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